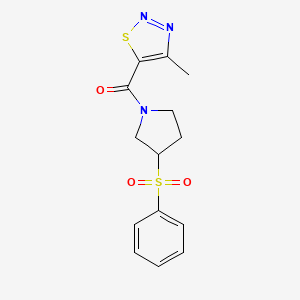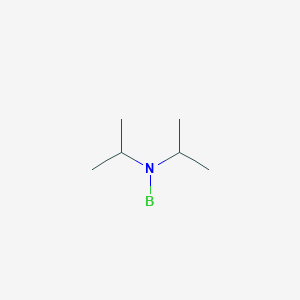
N-(3-Cyano-4-(methylsulfanyl)phenyl)-3-(trifluoromethyl)benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Cyano-4-(methylsulfanyl)phenyl)-3-(trifluoromethyl)benzenecarboxamide, also known as NCMS-TFM, is a novel small molecule that has been studied for its potential use in a variety of scientific research applications. NCMS-TFM has a unique structure that allows it to interact with a variety of biological systems, including proteins and enzymes. Its unique properties make it an attractive option for researchers looking to explore the effects of specific biochemical and physiological processes. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
Development of Phosphonium Betaines
Research by Fiore et al. (2019) highlights the synthesis of 1-phosphonium-5-oxabetaines through reactions involving N-phenyl-N-(trifluoromethylsulfonyl)propiolamides. This study illuminates the compound's potential in creating new materials with unique properties, applicable in various domains including material science and catalysis (Fiore, Freisler, & Maas, 2019).
Cycloaddition Reactions
Ye et al. (2014) demonstrated a [3+2] cycloaddition reaction involving N-tert-butanesulfinyl imines and arynes, facilitated by a difluoro(phenylsulfonyl)methyl group. This research could suggest the compound's use in synthesizing cyclic compounds with potential pharmaceutical applications (Ye, Zhang, Ni, Rong, & Hu, 2014).
Polyimide Film Properties
A study by Jeon et al. (2022) on polyamic acids synthesized using various diamine monomers, including those with fluorine substituents, highlights the relevance of such compounds in developing colorless and transparent polyimide (CPI) films. These films have applications in electronics and optics due to their thermal and mechanical properties (Jeon, Kwac, Kim, & Chang, 2022).
Catalysis and Chemical Transformations
- Heterogeneous Catalysis: Research by Li et al. (2019) into amide-functionalized covalent organic frameworks (COFs) for catalytic applications, such as Knoevenagel condensation, underscores the potential utility of compounds with amide groups in catalysis. This work may imply opportunities for N-(3-Cyano-4-(methylsulfanyl)phenyl)-3-(trifluoromethyl)benzenecarboxamide in catalytic processes (Li, Chen, Gao, Zhao, Zhang, Xing, & Chen, 2019).
Eigenschaften
IUPAC Name |
N-(3-cyano-4-methylsulfanylphenyl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2OS/c1-23-14-6-5-13(8-11(14)9-20)21-15(22)10-3-2-4-12(7-10)16(17,18)19/h2-8H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFNGZLRNWEDMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-{[3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide](/img/structure/B2863977.png)

![4-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2863981.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2863982.png)
![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B2863983.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B2863986.png)


